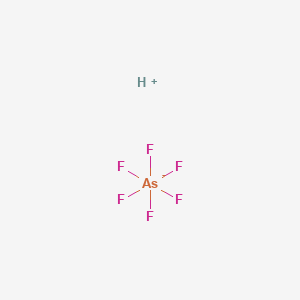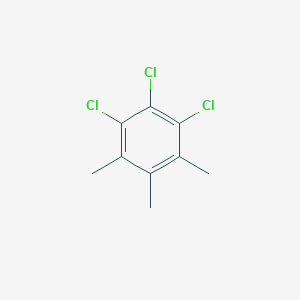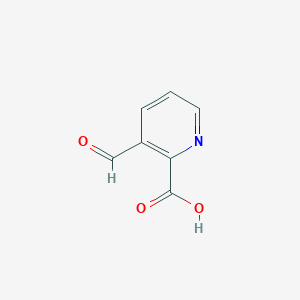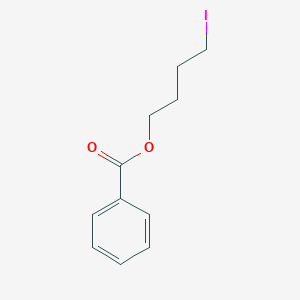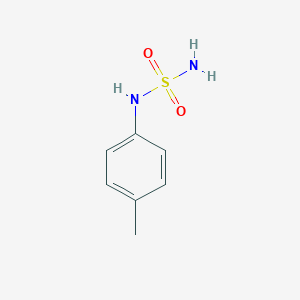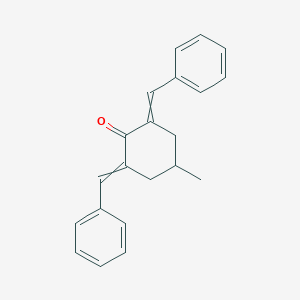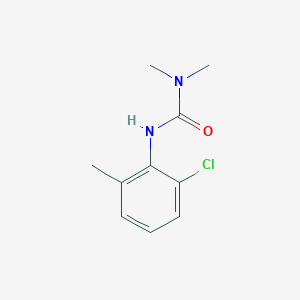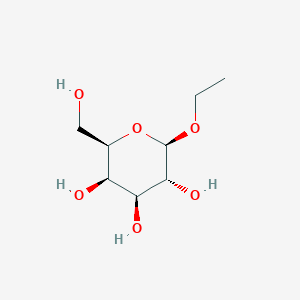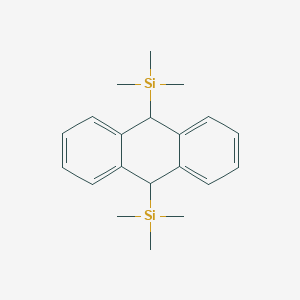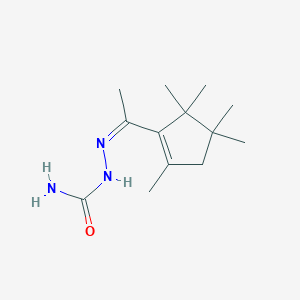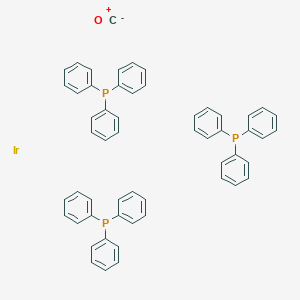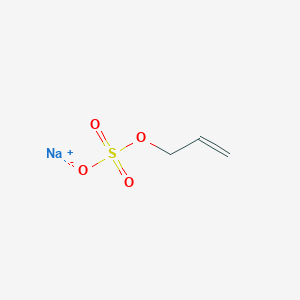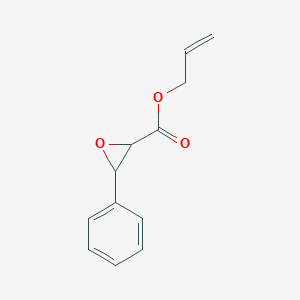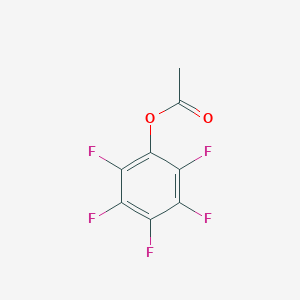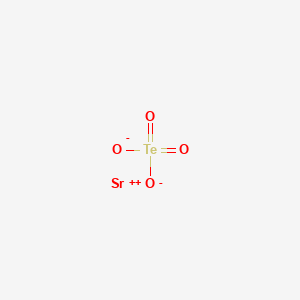
Strontium tellurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium tellurate is a compound composed of strontium, tellurium, and oxygen. It is a highly crystalline material that has been extensively studied for its potential applications in various fields, including electronics, optics, and biomedicine.
Mécanisme D'action
The exact mechanism of action of strontium tellurate is not well understood. However, it is believed to interact with cells and tissues in a manner similar to natural bone minerals, promoting bone growth and regeneration.
Effets Biochimiques Et Physiologiques
Strontium tellurate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. In vivo studies have shown that it can increase bone mineral density and improve bone strength in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using strontium tellurate in lab experiments is its similarity to natural bone minerals, making it a potentially useful material for studying bone growth and regeneration. However, one limitation is that it can be difficult to synthesize and purify, making it a challenging material to work with in the lab.
Orientations Futures
There are several potential future directions for research on strontium tellurate. One area of interest is its potential use as a bone substitute material in humans. Another area of interest is its potential use in electronic and optical devices. Additionally, further research is needed to better understand its mechanism of action and its potential applications in other fields.
Méthodes De Synthèse
Strontium tellurate can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. In solid-state reactions, the starting materials, strontium oxide and tellurium oxide, are mixed and heated in a furnace at high temperatures. In hydrothermal synthesis, the starting materials are mixed in an aqueous solution and heated under high pressure. In sol-gel methods, the starting materials are dissolved in a solvent and then allowed to gel before being heated to form the final product.
Applications De Recherche Scientifique
Strontium tellurate has been extensively studied for its potential applications in various fields. In electronics, it has been shown to have high dielectric constant and low dielectric loss, making it a promising material for use in capacitors and other electronic devices. In optics, it has been shown to have nonlinear optical properties, making it a potential candidate for use in optical switches and other optical devices. In biomedicine, it has been studied for its potential use as a bone substitute material due to its similarity to natural bone minerals.
Propriétés
Numéro CAS |
15852-10-5 |
|---|---|
Nom du produit |
Strontium tellurate |
Formule moléculaire |
SrTeO4 O4SrTe |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
strontium;tellurate |
InChI |
InChI=1S/H2O4Te.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
Clé InChI |
RSNHZVDDPZNWDV-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)(=O)[O-].[Sr+2] |
SMILES canonique |
[O-][Te](=O)(=O)[O-].[Sr+2] |
Autres numéros CAS |
15852-10-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



